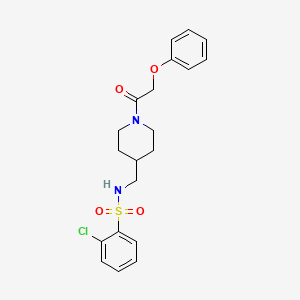

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c21-18-8-4-5-9-19(18)28(25,26)22-14-16-10-12-23(13-11-16)20(24)15-27-17-6-2-1-3-7-17/h1-9,16,22H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIFKGXWLXXKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the phenoxyacetyl intermediate: This involves the reaction of phenoxyacetic acid with thionyl chloride to form phenoxyacetyl chloride.

Piperidine derivatization: The phenoxyacetyl chloride is then reacted with piperidine to form the phenoxyacetyl piperidine intermediate.

Sulfonamide formation: The final step involves the reaction of the phenoxyacetyl piperidine intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under appropriate conditions.

Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile, while hydrolysis typically results in the formation of phenoxyacetic acid, piperidine, and benzenesulfonamide derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry:

Anticancer Properties

Studies have shown that compounds similar to 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide possess anticancer properties. For instance, derivatives with benzenesulfonamide moieties have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer and neuroblastoma cells. The mechanism of action appears to involve the inhibition of key cellular processes necessary for cancer cell survival and proliferation .

Antimicrobial Activity

This compound may also exhibit antimicrobial properties. Research has indicated that sulfonamide derivatives can be effective against certain bacterial strains by disrupting essential bacterial functions. The specific mechanisms are still under investigation but may involve interference with bacterial folate synthesis pathways .

Therapeutic Uses

Given its biological activities, this compound holds promise for therapeutic applications in:

- Cancer Treatment : Its potential to inhibit tumor growth positions it as a candidate for further investigation in oncology.

- Infection Control : Its antimicrobial properties suggest possible applications in treating bacterial infections.

Case Studies and Research Findings

Recent studies have explored the efficacy of related compounds in clinical settings:

- In Vitro Studies : Various derivatives have been tested for their anticancer activity, showing promising results with IC50 values comparable to established chemotherapeutics .

- Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with target proteins involved in cancer progression, providing insights into their potential mechanisms of action .

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Positional Isomerism of Halogen Substituents

- Compound 10 (5-Chloro-2-fluoro-benzenesulfonamide derivative): Replaces the 2-chloro group with 5-chloro-2-fluoro on the benzene ring. The trifluoroethoxy-phenoxyethyl side chain enhances lipophilicity compared to the phenoxyacetyl group in the target compound. This modification resulted in an 81% isolated yield and 100% purity, suggesting favorable synthetic efficiency .

- Compound 22 (3-Chloro-benzenesulfonamide derivative): Chlorine at the 3-position instead of 2, paired with a biphenylethoxy-piperidine side chain.

Variations in Piperidine Substituents

- Compound 17 (5-Chloro-2-methoxy-benzenesulfonamide derivative): Features a 2-methoxy group and a dimethyl dihydrobenzofuran-ether side chain. The rigid benzofuran moiety may restrict conformational flexibility, impacting target engagement .

- W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) : Contains a piperidinylidene core and a phenylethyl group. The unsaturated piperidine ring and phenylethyl chain distinguish it from the target compound, likely conferring distinct pharmacological profiles, such as opioid receptor interactions as seen in fentanyl analogs .

Functional Group Replacements

- Compound 13f (Ureidopyrimidine-containing benzenesulfonamide): Incorporates a trifluoromethyl-pyrimidine-dione group and a cyclopropanecarbonyl-piperidine side chain. The ureidopyrimidine moiety may enhance plant enzyme inhibition .

- Chlorsulfuron (Herbicidal sulfonylurea) : A triazine-linked sulfonamide with a methoxy-methyl substituent. While structurally distinct, it highlights the role of sulfonamides in agrochemicals, emphasizing the impact of auxiliary heterocycles on biological activity .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

<sup>a</sup> Estimated using fragment-based methods.

Key Research Findings

- Substituent Position Matters : Chlorine at the 2-position (target compound) vs. 3-position (Compound 22) significantly alters electronic properties and steric interactions, impacting receptor binding .

- Pharmacological Divergence : Despite structural similarities, compounds like W-15 and the target compound may target entirely different receptor families (opioid vs. adrenergic/serotonin) due to piperidine substitution patterns .

Biological Activity

The compound 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C18H22ClN2O3S

- Molecular Weight : 384.89 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, which are detailed below:

Antibacterial Activity

Research has shown that benzenesulfonamide derivatives possess significant antibacterial properties. For instance, a study evaluated various sulfonamide derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 |

Antifungal Activity

The compound has also been tested for antifungal activity against various fungi. In vitro assays revealed that it inhibits the growth of Candida albicans and Aspergillus niger, with effective concentrations noted in the following table:

| Compound | Target Fungus | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 64 |

| A. niger | 128 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through various assays measuring cytokine production and nitric oxide (NO) synthesis in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .

Antitumor Activity

Preliminary studies indicate that the compound may exhibit antitumor properties. In cell line studies involving human cancer cells (e.g., MCF-7 breast cancer cells), the compound showed cytotoxic effects, leading to increased apoptosis rates compared to untreated controls. The IC50 values were determined to be around 15 µM, indicating moderate potency .

Case Studies

-

Case Study on Antibacterial Efficacy :

A comparative study on sulfonamide derivatives highlighted the superior antibacterial activity of this compound against resistant strains of bacteria. The study concluded that modifications to the sulfonamide structure can enhance efficacy against resistant pathogens . -

Case Study on Antitumor Effects :

A research article focused on the synthesis and evaluation of similar compounds reported synergistic effects when combined with conventional chemotherapeutics like doxorubicin, suggesting potential applications in combination therapy for cancer treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide?

Answer:

The compound can be synthesized via a multi-step process involving sulfonamide coupling and piperidine functionalization. A typical approach involves:

- Step 1 : Reacting a piperidin-4-ylmethylamine precursor with 2-phenoxyacetyl chloride to form the 1-(2-phenoxyacetyl)piperidin-4-ylmethyl intermediate.

- Step 2 : Sulfonamide formation by coupling the intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a base like K₂CO₃ (yields ~70–85%) .

- Validation : Confirm purity via UPLC/MS and structural integrity using ¹H/¹³C NMR spectroscopy .

Basic: How is structural characterization performed for this compound?

Answer:

- Spectroscopy : ¹H/¹³C NMR identifies functional groups and connectivity. For example, the sulfonamide NH proton appears as a singlet at δ ~9.5 ppm, while aromatic protons from the chlorobenzene ring resonate at δ ~7.3–7.8 ppm .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles. ORTEP-III graphical tools visualize molecular geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 463.1) .

Advanced: How can conflicting spectroscopic or crystallographic data be resolved during characterization?

Answer:

- Contradiction analysis : If NMR signals overlap (e.g., piperidine vs. phenoxy protons), use 2D techniques like COSY or HSQC to assign signals unambiguously .

- Crystallographic discrepancies : Compare thermal parameters (e.g., Ueq values) in SHELXL-refined structures. High displacement parameters may indicate disorder; apply restraints or exclude problematic regions .

- Cross-validation : Combine powder XRD with single-crystal data to rule out polymorphism .

Advanced: What computational strategies predict the compound’s biological activity and binding modes?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α2A/5-HT7 receptors. Focus on the sulfonamide and chlorobenzene moieties as key pharmacophores .

- Molecular dynamics (MD) : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns) to assess target engagement .

- ADMET prediction : Tools like SwissADME evaluate lipophilicity (logP ~3.5) and blood-brain barrier penetration, critical for CNS-targeted applications .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

- Solvent screening : Polar aprotic solvents (DMF, DCM) enhance sulfonylation efficiency vs. THF .

- Temperature control : Maintain <0°C during sulfonyl chloride addition to minimize hydrolysis .

- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

- Workflow : Design a Design of Experiments (DoE) matrix to vary stoichiometry, solvent, and temperature .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for analogs?

Answer:

- Analog synthesis : Modify the chlorobenzene (e.g., 5-Cl vs. 2-F substituents) or piperidine linker (e.g., N-methylation) to probe steric/electronic effects .

- Biological assays : Test analogs in receptor-binding assays (e.g., α2A/5-HT7 IC₅₀) and correlate with logD values .

- Crystallographic SAR : Overlay ligand-bound protein structures (e.g., PDB entries) to identify critical hydrogen bonds (e.g., sulfonamide O···Lys residue) .

Advanced: How is regioselectivity achieved during functionalization of the piperidine ring?

Answer:

- Protecting groups : Use Boc or Fmoc to block the piperidine N-atom during phenoxyacetyl coupling .

- Stereochemical control : Chiral HPLC separates enantiomers if asymmetric synthesis fails .

- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC to isolate intermediates before rearrangement .

Basic: What analytical techniques confirm compound purity and stability?

Answer:

- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >95% is acceptable for in vitro studies .

- Stability studies : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor degradation via LC-MS .

- Thermal analysis : DSC detects melting points (~180–200°C) and polymorphic transitions .

Advanced: How are metabolic pathways predicted for this compound?

Answer:

- In silico tools : CYP450 metabolism is predicted using StarDrop or MetaCore. The chlorobenzene group is prone to oxidative dechlorination .

- In vitro assays : Microsomal stability tests (human liver microsomes) quantify half-life (t₁/₂ >1h desirable) .

- Metabolite ID : HR-MS/MS fragments (e.g., m/z 279.0 for dechlorinated species) .

Advanced: What crystallographic challenges arise during structure determination?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.